Propanoic acid, 3-[(3-hydroxypropyl)dithio]-
Overview
Description
Propanoic acid, 3-[(3-hydroxypropyl)dithio]- is an organic compound with the molecular formula C6H12O3S2 and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a propanoic acid moiety linked to a 3-hydroxypropyl group through a dithio linkage. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(3-hydroxypropyl)dithio]- typically involves the reaction of 3-mercaptopropionic acid with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloropropanol, resulting in the formation of the dithio linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(3-hydroxypropyl)dithio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithio linkage to thiols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters and ethers.
Scientific Research Applications
Propanoic acid, 3-[(3-hydroxypropyl)dithio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[(3-hydroxypropyl)dithio]- involves its interaction with molecular targets such as enzymes and receptors. The dithio linkage can undergo redox reactions, influencing the redox state of biological systems. This compound can modulate enzyme activity by forming disulfide bonds with cysteine residues in proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-[(3-mercaptopropyl)dithio]-: Similar structure but with a mercapto group instead of a hydroxy group.
Butanoic acid, 3-[(3-hydroxypropyl)dithio]-: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Propanoic acid, 3-[(3-hydroxyethyl)dithio]-: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
Uniqueness
Propanoic acid, 3-[(3-hydroxypropyl)dithio]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a dithio linkage allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
3-(3-hydroxypropyldisulfanyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S2/c7-3-1-4-10-11-5-2-6(8)9/h7H,1-5H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTGDMUIMFLBJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSSCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30792587 | |
Record name | 3-[(3-Hydroxypropyl)disulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30792587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663199-00-6 | |
Record name | 3-[(3-Hydroxypropyl)disulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30792587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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